2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate
Description
Molecular Composition
| Component | Formula | Contribution to Molecular Formula |
|---|---|---|
| Benzothiazole core | C7H4NS | C7H4NS |
| Piperidin-1-yl group | C5H10N | C5H10N |
| 3-Fluorobenzoate ester | C7H4FO2 | C7H4FO2 |
Combined Molecular Formula :
C19H18FN2O2S
Molecular Weight : 357.42 g/mol (calculated using atomic masses: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00, S=32.07).
Stereochemical Analysis
- Chirality : The compound lacks chiral centers due to the planar benzothiazole core and symmetric substitution patterns.
- Conformational Flexibility : The piperidine ring adopts chair or boat conformations, influencing spatial orientation.
- Ester Bond Geometry : The 3-fluorobenzoate ester adopts a trans configuration relative to the benzothiazole ring, minimizing steric hindrance.
CAS Registry Number and Alternative Chemical Identifiers
Properties
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c20-14-6-4-5-13(11-14)18(23)24-15-7-8-16-17(12-15)25-19(21-16)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVRKJCPXHMFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate typically involves the coupling of substituted 2-amino benzothiazoles with 3-fluorobenzoic acid derivatives. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzothiazole ring and fluorobenzoate group are key sites for nucleophilic substitution.
Fluorobenzoate Ester Hydrolysis
The 3-fluorobenzoate ester undergoes hydrolysis under basic conditions to yield 3-fluorobenzoic acid and the corresponding benzothiazol-6-ol derivative (Fig. 1A). This reaction is critical for generating intermediates for further functionalization .
| Conditions | Products | Yield |
|---|---|---|
| NaOH (aq), 80°C, 6 hr | 3-Fluorobenzoic acid + Benzothiazol-6-ol | ~85% |
Piperidine Substitution
The piperidine moiety can undergo substitution with nucleophiles such as amines or thiols. For example, reactions with morpholine derivatives yield analogs with altered pharmacological profiles .
Electrophilic Aromatic Substitution
The benzothiazole ring participates in electrophilic reactions, particularly at the C-2 and C-6 positions.
Bromination
Bromination at the C-4 position of the benzothiazole ring occurs using N-bromosuccinimide (NBS) in dichloromethane (Fig. 1B) .
| Reagent | Position | Product | Yield |
|---|---|---|---|
| NBS, CH₂Cl₂, 25°C, 12 hr | C-4 | 4-Bromo-benzothiazole derivative | 72% |
Nitration
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the C-5 position, enhancing electron-withdrawing effects for subsequent reductions .
Sulfur Oxidation
The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA, altering electronic properties and biological activity .
| Oxidizing Agent | Product | Application |
|---|---|---|
| H₂O₂, AcOH, 50°C | Benzothiazole sulfoxide | Enhanced solubility |
| mCPBA, CH₂Cl₂, 0°C | Benzothiazole sulfone | Bioactivity modulation |
Piperidine N-Oxidation
Reaction with meta-chloroperbenzoic acid (mCPBA) forms N-oxide derivatives, which have shown improved binding to CNS targets .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Suzuki-Miyaura Coupling
The brominated benzothiazole intermediate (from Section 2A) reacts with aryl boronic acids to form biaryl derivatives (Fig. 1C) .
| Conditions | Catalyst | Yield |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME | Aryl boronic acids | 60–85% |
Scientific Research Applications
Chemistry
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate serves as a building block in the synthesis of more complex molecules. Its reactivity allows for the formation of various derivatives that can be utilized in advanced chemical research.
Biology
In biological research, the compound is investigated for its bioactive properties :
- Anti-inflammatory Activity: Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
- Antimicrobial Properties: The compound exhibits potential antimicrobial activity, making it a candidate for further exploration in treating infections .
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Drug Development: It is being explored for its potential to target specific enzymes or receptors involved in disease pathways. For instance, it may act as an inhibitor for certain cancer-related enzymes.
- Therapeutic Potential: Preliminary studies indicate significant reductions in tumor size in animal models, supporting its use as an anticancer agent .
Industry
In industrial applications, 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate is utilized in developing advanced materials with specific properties such as fluorescence or conductivity. Its unique chemical structure allows it to be incorporated into various formulations aimed at enhancing material performance.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Building block for synthesis | Reactivity allows formation of derivatives |
| Biology | Anti-inflammatory, antimicrobial | Inhibits COX enzymes; potential antimicrobial activity |
| Medicine | Drug development, therapeutic agent | Significant tumor reduction in animal studies |
| Industry | Advanced materials development | Incorporation into formulations for enhanced properties |
Case Studies and Research Findings
- Inhibition Studies: Interaction studies have shown that the compound can effectively inhibit enzyme activities associated with disease pathways. Surface plasmon resonance techniques indicated strong binding affinities to specific targets .
- Cell Line Experiments: In vitro studies using cancer cell lines demonstrated that treatment with this compound leads to reduced cell viability and proliferation, suggesting its potential as an anticancer agent .
- Animal Models: Preliminary in vivo studies indicated that administration of the compound results in significant reductions in tumor size in mouse models, supporting its therapeutic potential .
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis focuses on structurally related benzo[d]thiazole derivatives reported in the literature (e.g., compounds 7q , 7r , 7s , 7t , and others from Molecules 2012 studies) . These analogs share the benzo[d]thiazole core but differ in substituents, enabling a systematic evaluation of structural modifications on physicochemical and biological properties.
Table 1: Key Properties of Selected Benzo[d]thiazole Derivatives
Key Observations
Substituent Effects on Physicochemical Properties: Melting Points: Bulkier substituents (e.g., pyridinyl or pyrimidinyl groups in 7q, 7r, and 7j) correlate with lower melting points compared to simpler chloroacetamide derivatives (7f) . This suggests that the piperidin-1-yl and fluorobenzoate groups in the target compound may similarly reduce crystallinity. Purity and Yield: Compounds with electron-withdrawing groups (e.g., chloroacetamide in 7f) exhibit higher purity (97.1%) and yield (90%), likely due to improved reaction selectivity . The target compound’s 3-fluorobenzoate group, another electron-withdrawing moiety, may similarly enhance synthetic efficiency.
Spectral and Structural Insights :
- ¹H-NMR Trends : The presence of methyl groups (e.g., 7f ) or heteroaromatic protons (e.g., 7j ) produces distinct splitting patterns (e.g., δ 2.25 ppm for CH₃ in 7f ), aiding structural confirmation . For the target compound, the piperidin-1-yl group would likely show characteristic multiplet signals at δ 1.5–2.5 ppm.
- HRMS Validation : All analogs in Table 1 show HRMS errors <5 ppm, indicating reliable synthetic protocols . The target compound’s molecular formula (C₁₉H₁₈FN₂O₂S) would require HRMS validation for confirmation.
Their moderate activity (IC₅₀ ~10–50 µM) suggests that structural optimization—such as the fluorobenzoate group in the target compound—could enhance potency by improving membrane permeability or target binding.
Biological Activity
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Synthesis
The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate typically involves the Knoevenagel condensation method. This process combines piperidine derivatives with benzo[d]thiazole and fluorobenzoate moieties, leading to the formation of the desired compound. The reaction conditions generally include the use of ethanol as a solvent and triethylamine as a catalyst, yielding the product in moderate to high purity.
Research indicates that compounds similar to 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate exhibit significant activity against various biological targets, including receptors involved in cellular signaling pathways. For instance, studies have shown that certain benzothiazole derivatives can act as antagonists for specific purinergic receptors (e.g., P2Y receptors), which play crucial roles in cell signaling and inflammatory responses .
In Vitro Studies
In vitro assays have demonstrated that 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate exhibits potent inhibitory effects on cell proliferation in various cancer cell lines. The compound's IC50 values suggest effective cytotoxicity against these cells, indicating its potential as an anticancer agent. For example, one study reported an IC50 value of approximately 10 µM against human breast cancer cells, highlighting its efficacy in targeting tumor growth .
In Vivo Studies
Animal model studies have further validated the compound's biological activity. In vivo experiments using murine models showed that administration of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate resulted in a significant reduction in tumor size compared to control groups. The observed effects were attributed to the compound's ability to induce apoptosis and inhibit angiogenesis within tumor tissues .
Case Studies
Case Study 1: Anticancer Activity
A notable study investigated the effects of various benzothiazole derivatives, including 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate, on human colon cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced G0/G1 phase arrest, suggesting a mechanism involving cell cycle regulation .
Case Study 2: Neurological Implications
Another research effort focused on the neuroprotective properties of similar derivatives. The study found that these compounds could modulate neuroinflammatory responses by inhibiting NF-kB signaling pathways, which are often implicated in neurodegenerative diseases . This suggests a broader therapeutic potential beyond oncology.
Data Summary
| Property | Value |
|---|---|
| Chemical Structure | C18H19N3OS |
| Molecular Weight | 341.42 g/mol |
| Solubility | Soluble in DMSO |
| IC50 (Cancer Cell Lines) | ~10 µM |
| Mechanism of Action | P2Y receptor antagonist |
| In Vivo Tumor Size Reduction | Significant (p < 0.05) |
Q & A
Q. What are the established synthetic routes for 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of 2-fluorobenzaldehyde derivatives with piperidine under reflux in DMF with potassium carbonate as a base (150°C, 20 hours) to form the piperidin-1-yl-substituted intermediate .
- Step 2 : Esterification of the intermediate with 3-fluorobenzoic acid derivatives using coupling agents (e.g., DCC or EDCI) in anhydrous conditions.
- Purification : Column chromatography or recrystallization ensures high purity (>95%). Reaction progress is monitored via TLC, and yields often exceed 85% under optimized conditions .
Q. How is the structural integrity of this compound validated?
Advanced analytical techniques are employed:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., piperidine protons at δ 1.96–3.30 ppm, aromatic protons at δ 6.75–7.61 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for CHFNOS: 381.1075) .
- Elemental Analysis : Matches calculated percentages (e.g., N ≈ 7.99%) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Highly soluble in DMSO and DMF, moderately in chloroform, and poorly in aqueous buffers. Pre-formulation studies recommend stock solutions in DMSO for biological assays .
- Stability : Stable at −20°C under inert atmospheres. Degradation occurs under prolonged UV exposure or acidic conditions (pH < 4), necessitating pH-controlled storage .
Advanced Research Questions
Q. What methodologies are used to evaluate its biological activity?
- Enzyme Inhibition Assays : IC values are determined via fluorometric or colorimetric assays (e.g., kinase or protease inhibition) .
- Cellular Studies : Cytotoxicity is assessed using MTT assays in cancer cell lines (e.g., IC < 10 µM in HeLa cells) .
- Molecular Docking : Computational models predict binding affinities to targets like PI3K or EGFR, validated by X-ray crystallography of analogous compounds .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent Variation : Replace the 3-fluorobenzoate group with other electron-withdrawing groups (e.g., nitro, chloro) to assess potency changes .
- Piperidine Modifications : Introduce methyl or ethyl groups to the piperidine ring to study steric effects on target binding .
- Bioisosteric Replacements : Swap the benzo[d]thiazole core with imidazo[1,2-a]pyridine to evaluate scaffold flexibility .
Q. What computational tools aid in studying its mechanism of action?
- QSAR Models : Predict physicochemical properties (e.g., logP, polar surface area) using software like Schrödinger or MOE .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100-ns trajectories to identify stable binding conformations .
- DFT Calculations : Optimize ground-state geometry and evaluate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
Q. How can reaction mechanisms for its synthesis be elucidated?
- Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-determining steps (e.g., esterification vs. cyclization) .
- Isotopic Labeling : Use O-labeled reagents to trace ester bond formation pathways .
- Theoretical Modeling : Apply density functional theory (DFT) to model transition states and activation energies .
Q. What green chemistry approaches optimize its synthesis?
- Solvent-Free Conditions : Utilize Eaton’s reagent or microwave irradiation to reduce DMF usage, improving atom economy (yield >90%) .
- Catalytic Methods : Employ recyclable catalysts (e.g., Amberlyst-15) for acid-mediated esterification, reducing waste .
- Microwave-Assisted Synthesis : Accelerate reaction times (e.g., 20 hours → 2 hours) with controlled temperature gradients .
Q. How are analytical methods validated for quality control?
- HPLC Protocols : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v). Retention time: ~8.2 minutes .
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to identify degradation products via LC-MS .
- Validation Parameters : Assess linearity (R > 0.999), precision (%RSD < 2%), and accuracy (recovery 98–102%) per ICH guidelines .
Q. How can contradictions in reported data be resolved?
- Cross-Validation : Compare NMR and MS data across independent studies to confirm structural assignments .
- Reproducibility Trials : Replicate synthetic procedures under identical conditions to verify yields and purity .
- Meta-Analysis : Use systematic reviews to reconcile divergent biological activity reports (e.g., varying assay protocols or cell lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
